Technical Whitepaper: 3,6-Difluoropyrazine-2-carbonitrile (CAS 356783-28-3)
Technical Whitepaper: 3,6-Difluoropyrazine-2-carbonitrile (CAS 356783-28-3)
The following technical guide is structured around CAS 356783-28-3 , which corresponds to 3,6-Difluoropyrazine-2-carbonitrile .[1][2][3][4]
Critical Note on Nomenclature: The CAS number provided (356783-28-3) identifies 3,6-Difluoropyrazine-2-carbonitrile, a critical intermediate in the synthesis of the antiviral Favipiravir.[3][4] The name "5-Fluoropyrazine-2-carbonitrile" corresponds to a different chemical entity (CAS 1246466-57-8).[5][6][7][8] As the CAS number is the definitive unique identifier in chemical sourcing and regulatory filing, this guide focuses on the chemistry and application of CAS 356783-28-3 , while noting the distinction to ensure scientific accuracy.
A Critical Intermediate in Nitrogen-Heterocycle Pharmacophores
Executive Summary
3,6-Difluoropyrazine-2-carbonitrile (CAS 356783-28-3) is a high-value fluorinated heterocyclic building block.[1][2] Its primary industrial application lies in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor approved for influenza and investigated for SARS-CoV-2 treatment.
The molecule’s strategic importance stems from its dual-fluorinated electrophilic core , which allows for highly regioselective nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group at the C2 position activates the C3-fluorine atom, enabling precise functionalization while retaining the C6-fluorine atom essential for the final pharmacophore's metabolic stability.
Chemical Identity & Physicochemical Profile[2][6][7][9][10]
| Property | Specification |
| IUPAC Name | 3,6-Difluoropyrazine-2-carbonitrile |
| Common Name | 3,6-Difluoro-2-cyanopyrazine |
| CAS Number | 356783-28-3 |
| Molecular Formula | C₅HF₂N₃ |
| Molecular Weight | 141.08 g/mol |
| SMILES | N#CC1=NC(F)=CN=C1F |
| Appearance | White to light yellow low-melting solid or semi-solid |
| Melting Point | 30–34 °C (Note: Often handled as a melt or solution) |
| Boiling Point | ~206 °C (Predicted at 760 mmHg) |
| Density | 1.47 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |
Analyst Note: The low melting point requires careful temperature control during shipping and handling to prevent phase changes that can affect dispensing precision in automated synthesis.
Synthetic Pathways & Manufacturing[12]
The industrial production of CAS 356783-28-3 typically follows a Halex (Halogen Exchange) reaction pathway, converting the chlorinated precursor into the fluorinated target. This method is preferred over direct fluorination due to safety and yield considerations.
The Halex Reaction Protocol
Precursor: 3,6-Dichloropyrazine-2-carbonitrile Reagents: Potassium Fluoride (Spray-dried), Phase Transfer Catalyst (TBAB or 18-Crown-6) Solvent: Polar Aprotic (Sulfolane, DMSO, or NMP)
Mechanism: The reaction proceeds via an SNAr mechanism. The electron-deficient pyrazine ring, further activated by the nitrile group, facilitates the displacement of chloride ions by fluoride.
Process Criticalities:
-
Anhydrous Conditions: Water content must be <0.1%. Water solvates fluoride ions, drastically reducing their nucleophilicity (the "naked fluoride" effect).
-
Temperature Control: The reaction typically requires 80–120 °C. Overheating can lead to nitrile hydrolysis or polymerization (tar formation).
-
KF Quality: Spray-dried KF provides a higher surface area than crystalline KF, significantly accelerating reaction kinetics.
Figure 1: Industrial synthesis workflow from commodity precursors to Favipiravir via CAS 356783-28-3.[1][2][3][7][9][10][11]
Reaction Engineering & Applications
The utility of CAS 356783-28-3 lies in its regioselective reactivity . In the synthesis of Favipiravir, the molecule undergoes a "one-pot" transformation where the C3-fluorine and the C2-nitrile are modified, while the C6-fluorine remains intact.
Regioselectivity Mechanism (SNAr)
-
C3 Position (Ortho to CN): Highly activated. The inductive effect of the adjacent nitrile group makes this carbon extremely electrophilic. It is susceptible to attack by hard nucleophiles (e.g., OH⁻, NH₃).
-
C6 Position (Meta to CN): Less activated than C3. The fluorine at this position is stable under the mild basic conditions used to hydrolyze the C3-F bond.
Protocol: Conversion to Favipiravir
This is the primary validation of the material's quality.
-
Hydrolysis/Substitution: Treat CAS 356783-28-3 with NaOH and H₂O₂.
-
Reaction A: The nitrile (-CN) is hydrolyzed to the amide (-CONH₂).
-
Reaction B: The C3-fluorine is substituted by a hydroxyl group (via tautomerization of the intermediate).
-
-
Outcome: The C6-fluorine is preserved, yielding 6-fluoro-3-hydroxypyrazine-2-carboxamide.
Figure 2: Reactivity profile showing the electronic activation of the C3 position vs. the stability of the C6 position.
Analytical Characterization
To ensure the integrity of CAS 356783-28-3, the following analytical parameters must be met.
NMR Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Signal: δ 8.8–9.0 ppm (s, 1H).
-
Interpretation: The pyrazine ring proton (H5) appears as a singlet (or doublet due to F-coupling) in the aromatic region. The absence of other protons confirms the substitution pattern.
-
-
¹⁹F NMR:
-
Two distinct signals corresponding to F3 and F6. The F3 signal is typically more downfield due to the ortho-deshielding effect of the nitrile group.
-
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.
-
Detection: UV at 254 nm.
-
Retention Time: The difluoro compound elutes earlier than the dichloro precursor due to higher polarity.
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Respiratory): Category 3 (H335)
Safety Protocol:
-
Engineering Controls: Handle only in a fume hood. The compound can release HF or HCN precursors under extreme thermal decomposition.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into drains; fluorinated heterocycles can be persistent in water systems.
References
-
Favipiravir Synthesis & Intermediates
-
Halex Reaction Optimization
-
Chemical Property Verification
-
Safety Data
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 1220799-57-4|2-Fluoro-5-methylpyrazine|BLD Pharm [bldpharm.com]
- 7. N/A,7-Bromo-2-(3-isoquinolyl)quinazoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 356783-28-3 | 3,6-Difluoropyrazine-2-carbonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 10. klivon.com [klivon.com]
- 11. 2-Pyrazinecarbonitrile, 6-fluoro-3,4-dihydro-3-oxo- | 356783-31-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
